The compound can be classified as:
The synthesis of [6-(Cyclopentyloxy)pyridin-3-yl]methanamine can be approached through various methods, typically involving the formation of the pyridine ring followed by functionalization.
The molecular structure of [6-(Cyclopentyloxy)pyridin-3-yl]methanamine can be described as follows:
[6-(Cyclopentyloxy)pyridin-3-yl]methanamine can participate in various chemical reactions:
The mechanism of action for [6-(Cyclopentyloxy)pyridin-3-yl]methanamine largely depends on its application:
The physical and chemical properties of [6-(Cyclopentyloxy)pyridin-3-yl]methanamine include:
[6-(Cyclopentyloxy)pyridin-3-yl]methanamine has several potential applications:
The compound's diverse applications underscore its significance in both academic research and industrial settings, highlighting its versatility as a synthetic intermediate and potential therapeutic agent.
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal critical electronic properties of [6-(cyclopentyloxy)pyridin-3-yl]methanamine (CAS 953723-34-7) that govern its chemical behavior and bioactivity. The molecular electrostatic potential (MEP) surface shows distinct charge separation across the hybrid structure, with the pyridine nitrogen exhibiting a partial negative charge (δ- = -0.42 e) while the methanamine group displays significant positive potential (δ+ = +0.38 e) at the nitrogen atom [3]. This charge distribution facilitates dipole-dipole interactions with biological targets and influences solubility characteristics. The HOMO orbital (E = -6.3 eV) is localized primarily on the pyridine ring system, indicating nucleophilic attack susceptibility, while the LUMO (E = -1.8 eV) extends across both the heterocycle and ether linkage, suggesting electrophilic reactivity at these sites [6].
Solvent modeling (PCM method) demonstrates substantial polarity dependence in the electronic transitions. The gas-phase dipole moment (3.8 D) increases dramatically in aqueous environments (6.2 D), explaining the compound's moderate experimental solubility (~10 mg/mL at pH 7.4). Charge transfer transitions identified through TD-DFT calculations show a primary absorption band at λmax = 268 nm (ε = 5200 M⁻¹cm⁻¹) with significant intramolecular charge transfer character from the cyclopentyloxy donor to the electron-deficient pyridine acceptor [3] [6]. This electronic behavior underpins the molecule's utility as a scaffold where balanced lipophilicity (calculated logP = 1.8) and polar surface area (38 Ų) are required for drug-like properties.
Table 1: Quantum Chemical Properties of [6-(Cyclopentyloxy)pyridin-3-yl]methanamine
Parameter | Gas Phase | Water Solvation | Biological Significance |
---|---|---|---|
HOMO Energy (eV) | -6.3 | -5.9 | Nucleophilic reactivity |
LUMO Energy (eV) | -1.8 | -2.1 | Electrophilic susceptibility |
Dipole Moment (D) | 3.8 | 6.2 | Membrane permeability |
Pyridine N Charge (e) | -0.42 | -0.51 | Hydrogen bond acceptance |
Amine N Charge (e) | -0.86 | -0.92 | Hydrogen bond donation |
Band Gap (eV) | 4.5 | 3.8 | Chemical stability |
Explicit-solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) reveal significant conformational dynamics in [6-(cyclopentyloxy)pyridin-3-yl]methanamine that directly impacts its biological interactions. The cyclopentyl group samples three dominant rotameric states relative to the pyridine plane: exo-envelope (55% occupancy, energy barrier 2.8 kcal/mol), endo-envelope (30%), and perpendicular (15%, barrier 4.1 kcal/mol). These interconversions occur with a remarkably fast timescale (τ = 0.8 ns in water at 300K), enabling adaptive binding to biological targets [6]. The methanamine side chain exhibits even greater flexibility, with the -CH₂NH₂ torsion angle sampling the entire 360° range within 500 ps, though with preferential gauche conformations (65% occupancy) stabilized by n→σ* hyperconjugation.
When simulated with kinase targets (CDK2, PDB 1HCL), the compound demonstrates induced-fit binding behavior. The cyclopentyl group undergoes conformational selection, preferentially adopting the exo-envelope rotamer to occupy a hydrophobic pocket (Val18, Ala31, Lys33), while the protonated methanamine forms a salt bridge with Asp145 (occupancy 92%). This binding mode positions the pyridine nitrogen for critical hydrogen bonding with the kinase hinge region (Leu83 backbone NH) with an average distance of 2.9 Å [6]. The simulations further reveal that replacing cyclopentyl with bulkier substituents (e.g., cyclohexyl) increases steric clashes in the binding pocket, reducing residence time by 40%, while smaller groups (cyclopropyl) decrease hydrophobic interactions, explaining the cyclopentyl group's optimal bioactivity profile.
Table 2: Conformational States from Molecular Dynamics Simulations
Structural Element | Dominant Conformer | Occupancy (%) | Energy Barrier (kcal/mol) | Biological Role |
---|---|---|---|---|
Cyclopentyl Group | exo-envelope | 55 | 2.8 | Hydrophobic pocket occupancy |
endo-envelope | 30 | 3.2 | Steric adaptation | |
Perpendicular | 15 | 4.1 | Transition state | |
Methanamine Torsion | gauche (+) | 35 | 1.2 | Solvent exposure |
gauche (-) | 30 | 1.4 | Protein H-bonding | |
anti | 35 | 0.9 | Membrane penetration | |
Pyridine Ring | Planar | 98 | >10.0 | Rigid scaffold |
Structural optimization studies reveal that [6-(cyclopentyloxy)pyridin-3-yl]methanamine achieves an optimal balance between lipophilicity and steric requirements compared to pyridine-based methanamine analogues. The cyclopentyloxy substituent provides a 30% improvement in target binding affinity over cyclohexyloxy analogues (CDK2 IC₅₀ 12.3 nM vs. 28.9 nM) due to better complementarity with hydrophobic enzyme pockets, while simultaneously maintaining superior aqueous solubility (18.2 μM vs. 9.8 μM) [6]. This advantage stems from cyclopentane's intermediate ring size (109° internal angles vs. cyclohexane's 111°) that better mimics protein backbone angles and its ability to adopt envelope conformations that minimize desolvation penalties.
Electronic modifications significantly alter bioactivity profiles. Fluorination at the cyclopentyl β-position increases metabolic stability (t₁/₂ 68 min vs. 47 min) but reduces cellular permeability (Papp 12 × 10⁻⁶ cm/s vs. 18 × 10⁻⁶ cm/s) due to enhanced polarity [3] [6]. Replacing oxygen with sulfur (thioether analogue) dramatically increases lipophilicity (logP 2.9) but decreases solubility to <5 mg/mL, limiting pharmaceutical utility. The primary amine proves essential for activity – conversion to amide or sulfonamide groups abolishes kinase inhibition despite improved logP characteristics, highlighting the importance of the protonatable nitrogen for target engagement.
Table 3: Comparative Analysis of Pyridine-Based Methanamine Analogues
Structural Variant | logP | Aqueous Solubility (μM) | CDK2 IC₅₀ (nM) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|
[6-(Cyclopentyloxy)pyridin-3-yl]methanamine | 1.8 | 18.2 | 12.3 | 46.7 |
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine | 2.1 | 9.8 | 28.9 | 52.1 |
[6-(Cyclobutylmethoxy)pyridin-3-yl]methanamine | 1.6 | 32.1 | 41.2 | 38.9 |
[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine | 1.9 | 15.7 | 67.8 | 62.3 |
[6-(3-Cyclopropylphenyl)pyridin-3-yl]methanamine | 3.2 | 2.1 | 88.5 | 28.4 |
(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine | 1.2 | 15.0 | 24.3 | 72.8 |
The oxetane-containing analogue demonstrates how electronic modulation can enhance properties – its lower logP (1.2) and higher solubility (15 μM) improve oral bioavailability (F 52% vs. 35% for cyclopentyl), though at the cost of reduced kinase affinity (IC₅₀ 24.3 nM) [6]. This exemplifies the critical balance between physicochemical properties and target engagement that makes the cyclopentyloxy variant particularly valuable in lead optimization campaigns. The compound's hybrid nature allows it to serve as a conformationally restrained bioisostere for flexible alkyl ethers while maintaining sufficient flexibility for induced-fit binding.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0